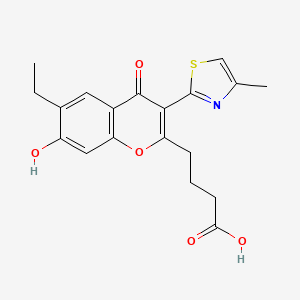

![molecular formula C8H14ClNO B2637368 1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride CAS No. 90154-82-8](/img/structure/B2637368.png)

1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

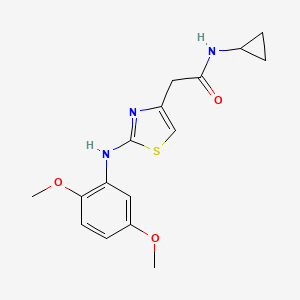

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride is a chemical compound with the CAS Number: 90154-82-8 . It has a molecular weight of 175.66 .

Molecular Structure Analysis

The InChI code for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride is 1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9 (5-7)6-8;/h7H,1-6H2;1H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride are not detailed in the retrieved sources, there are mentions of reactions involving similar compounds .科学的研究の応用

Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety, which is a part of 1-Azabicyclo[3.3.1]nonan-3-one, is predominant in many biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are being researched for their potential as potent anticancer entities .

Asymmetric Catalysis

Bicyclo [3.3.1]nonane derivatives are attractive to researchers for use in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.

Ion Receptors

Bicyclo [3.3.1]nonane derivatives have been successfully applied as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.

Metallocycles

Bicyclo [3.3.1]nonane derivatives are also used in the construction of metallocycles . Metallocycles are cyclic compounds that contain one or more metal atoms in the ring.

Molecular Tweezers

Bicyclo [3.3.1]nonane derivatives have applications as molecular tweezers . Molecular tweezers are a type of supramolecular host molecule that can selectively bind guest molecules, making them useful in the field of molecular recognition.

Indole-based Natural Products

The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . This N-bridged scaffold has become an enticing target for organic chemists .

Radical Cyclization

A radical-based strategy has been reported to construct an indole-fused azabicyclo [3.3.1]nonane structural framework . This approach can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

Aerobic Oxidation of Alcohols

9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO) may be employed for the aerobic oxidation of alcohols . This process is a key step in the synthesis of various organic compounds .

Safety and Hazards

The safety information for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

1-azabicyclo[3.3.1]nonan-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9(5-7)6-8;/h7H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDZLNSAYPJQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CN(C1)C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2637285.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)

![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

![7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2637307.png)

![5-Fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)